2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a dioxothiolan ring, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a nucleophilic substitution reaction with a suitable acylating agent to form the 2,4-dichlorophenoxy intermediate.
Introduction of the Dioxothiolan Ring: The intermediate is then reacted with a thiolane derivative under oxidative conditions to introduce the dioxothiolan ring.
Formation of the Methylacetamide Moiety: Finally, the compound is treated with methylamine and an acylating agent to form the N-methylacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid:
N-methylacetamide: A simple amide used in various chemical applications.
Thiolan derivatives: Compounds containing a thiolane ring, used in various chemical and biological applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBADOQLCWPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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